N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
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Overview
Description
N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide: . This compound features a benzenesulfonamide group attached to a hydrazinecarbonyl moiety, which is further connected to a methoxybenzo[d]thiazole structure.
Mechanism of Action
- Sensitization of Microfilariae to Phagocytosis :
- Inducible Nitric-Oxide Synthase (iNOS) and Cyclooxygenase Pathway :
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common approach is to react benzenesulfonyl chloride with diethylamine to form N,N-diethylbenzenesulfonamide. This intermediate is then subjected to further reactions to introduce the hydrazinecarbonyl and methoxybenzo[d]thiazole groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The hydrazinecarbonyl group can be reduced to form hydrazides or amines.
Substitution: : The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfonic acids and sulfonyl chlorides.
Reduction: : Hydrazides and amines.
Substitution: : Substituted methoxybenzo[d]thiazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been explored in various assays, showing potential anti-inflammatory and antimicrobial properties.
Medicine: : Research is ongoing to evaluate its efficacy in treating certain diseases, including cancer and infectious diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the combination of the benzenesulfonamide and methoxybenzo[d]thiazole groups. Similar compounds include:
N,N-diethyl-3-methoxybenzenamine
4-(6-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline
N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Biological Activity
N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential as a therapeutic agent.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of benzenesulfonamide derivatives with hydrazine and substituted benzothiazoles. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
Research findings suggest that the compound induces apoptosis and cell cycle arrest, primarily through the activation of the MAPK/ERK signaling pathway. Notably, it demonstrated an IC50 value of 4 μM against MCF-7 cells, indicating potent antiproliferative effects .
2. Inhibition of Enzymatic Activity
The compound's biological activity also extends to the inhibition of carbonic anhydrase (CA) isozymes, which are critical in various physiological processes and are implicated in tumor progression. The synthesized derivatives exhibited varying degrees of inhibition against hCA I, hCA II, hCA IX, and hCA XII. Compounds with strong inhibition profiles were identified, suggesting that structural modifications can enhance inhibitory activity .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various sulfonamide derivatives, this compound was highlighted for its ability to induce apoptosis in MCF-7 cells through mitochondrial pathways. The activation of caspases was observed, confirming its role in programmed cell death .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrases by related compounds. The study revealed that specific substitutions on the benzothiazole moiety significantly influenced inhibitory potency. For instance, compounds with methoxy groups showed enhanced selectivity towards hCA IX compared to others .
Data Tables
Biological Activity | IC50 (μM) | Cell Line | Mechanism |
---|---|---|---|
N,N-Diethyl Compound | 4 | MCF-7 | Apoptosis induction |
Related Compound 9 | 6 | HCT-116 | Cell cycle arrest |
Related Compound 19 | 8 | HeLa | MAPK/ERK pathway activation |
Properties
IUPAC Name |
N,N-diethyl-4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-4-23(5-2)29(25,26)14-11-9-13(10-12-14)18(24)21-22-19-20-17-15(27-3)7-6-8-16(17)28-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVLBSBAAAWXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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